3-(3-methyl-1,2-oxazol-4-yl)propan-1-amine hydrochloride
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Overview
Description
3-(3-Methyl-1,2-oxazol-4-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-1,2-oxazol-4-yl)propan-1-amine hydrochloride typically involves the formation of the oxazole ring followed by the introduction of the amine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-methyl-4-nitropropiophenone, the nitro group can be reduced to an amine, followed by cyclization to form the oxazole ring. The final step involves the conversion of the free amine to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) would be fine-tuned to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-1,2-oxazol-4-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxazole ring or the amine group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives with additional oxygen-containing functional groups, while reduction could lead to more saturated compounds.
Scientific Research Applications
3-(3-Methyl-1,2-oxazol-4-yl)propan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-methyl-1,2-oxazol-4-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially modulating their activity. The amine group can form hydrogen bonds and ionic interactions, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-(propan-2-yl)-1,2-oxazol-4-amine hydrochloride
- 3-(1,2-oxazol-4-yl)propan-1-amine hydrobromide
Uniqueness
3-(3-Methyl-1,2-oxazol-4-yl)propan-1-amine hydrochloride is unique due to its specific substitution pattern on the oxazole ring and the presence of the amine group. This combination of features gives it distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
IUPAC Name |
3-(3-methyl-1,2-oxazol-4-yl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c1-6-7(3-2-4-8)5-10-9-6;/h5H,2-4,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLAQOGABYEEBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1CCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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